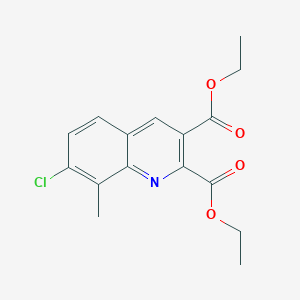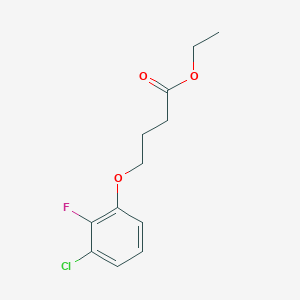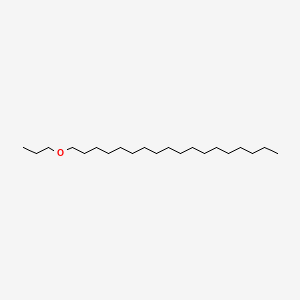
Octadecyl propyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl propyl ether: is an organic compound with the molecular formula C21H44O and a molecular weight of 312.5735 g/mol . It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl groups: an octadecyl group and a propyl group. This compound is known for its stability and hydrophobic properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including octadecyl propyl ether, is the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar principles. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Octadecyl propyl ether primarily undergoes acidic cleavage reactions . This involves the protonation of the ether oxygen, making it a good leaving group, which can then be eliminated through S_N2, S_N1, or E1 reaction mechanisms.
Common Reagents and Conditions:
Strong acids: such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used for the cleavage of ethers.
Reaction Conditions: These reactions typically occur under aqueous conditions and may require heating to proceed efficiently.
Major Products: The cleavage of this compound results in the formation of an alcohol and an alkyl halide . For example, using HI, the products would be octadecanol and propyl iodide.
Scientific Research Applications
Octadecyl propyl ether has a range of applications in scientific research due to its unique properties :
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: Its hydrophobic nature makes it useful in the study of lipid membranes and other biological systems.
Medicine: It can be used in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.
Industry: It is employed in the formulation of lubricants, surfactants, and emulsifiers.
Mechanism of Action
The mechanism by which octadecyl propyl ether exerts its effects is primarily through its interaction with hydrophobic environments . The ether oxygen can form hydrogen bonds with other molecules, while the long alkyl chains interact with hydrophobic surfaces, stabilizing emulsions and enhancing solubility of hydrophobic compounds.
Comparison with Similar Compounds
- Octadecyl acetate
- Octadecyl alcohol
- Propyl ether
Comparison:
- Octadecyl acetate and octadecyl alcohol are similar in their long alkyl chains but differ in their functional groups (ester and alcohol, respectively). These differences affect their reactivity and applications.
- Propyl ether has a shorter alkyl chain compared to octadecyl propyl ether, resulting in different physical properties such as boiling point and solubility.
This compound is unique due to its combination of a long hydrophobic chain and an ether linkage, providing a balance of stability and hydrophobicity that is valuable in various applications.
Properties
Molecular Formula |
C21H44O |
|---|---|
Molecular Weight |
312.6 g/mol |
IUPAC Name |
1-propoxyoctadecane |
InChI |
InChI=1S/C21H44O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-22-20-4-2/h3-21H2,1-2H3 |
InChI Key |
XIHDFPHFJXUOQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid](/img/structure/B12641394.png)
![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one](/img/structure/B12641397.png)
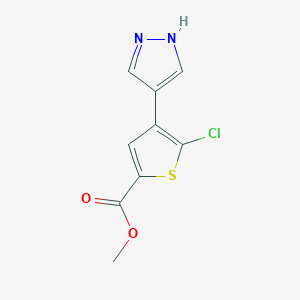
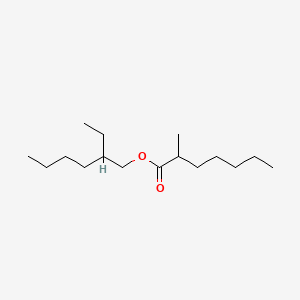
![5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro-](/img/structure/B12641418.png)


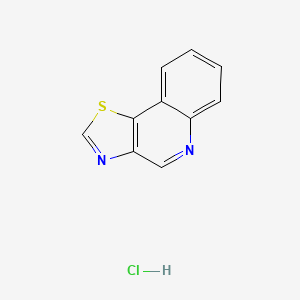
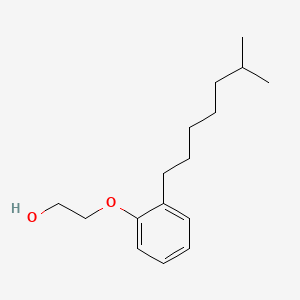
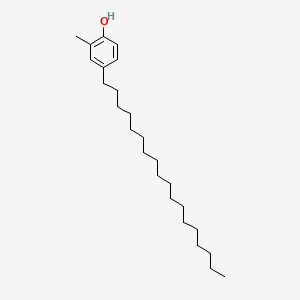
![1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12641480.png)
![9-Hydroxy-2,5,6,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B12641482.png)
